molecular formula C18H17N3O13S4 B14660594 6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid CAS No. 42986-19-6

6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B14660594
CAS No.: 42986-19-6
M. Wt: 611.6 g/mol
InChI Key: PLCDVZQLPMRBFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often require acidic or alkaline environments to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The batch is diluted with water, acidified, and heated to expel sulfur dioxide. The product is then filtered and washed to obtain a high yield .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for diazotization, and bases like sodium hydroxide for coupling reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various azo dyes, which are characterized by their vibrant colors and stability. These dyes are used in textiles, inks, and other applications .

Scientific Research Applications

6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is extensively used in scientific research for the synthesis of azo dyes. These dyes are applied in:

Mechanism of Action

The mechanism of action of 6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid involves the formation of azo bonds through diazotization and coupling reactions. The molecular targets include aromatic amines and naphthol derivatives, which undergo electrophilic substitution to form the final azo compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is unique due to its complex structure, which allows for the formation of highly stable and vibrant azo dyes. Its multiple sulfonic acid groups enhance its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

42986-19-6

Molecular Formula

C18H17N3O13S4

Molecular Weight

611.6 g/mol

IUPAC Name

6-amino-4-hydroxy-5-[[2-sulfo-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C18H17N3O13S4/c19-13-3-1-10-7-12(36(25,26)27)8-15(22)17(10)18(13)21-20-14-4-2-11(9-16(14)37(28,29)30)35(23,24)6-5-34-38(31,32)33/h1-4,7-9,22H,5-6,19H2,(H,25,26,27)(H,28,29,30)(H,31,32,33)

InChI Key

PLCDVZQLPMRBFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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